molecular formula C22H21ClN2O4S B2799987 Ethyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate CAS No. 301680-88-6

Ethyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate

Cat. No.: B2799987
CAS No.: 301680-88-6
M. Wt: 444.93
InChI Key: OFNFQECALWDBEW-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of thiophene derivatives can vary greatly depending on the substituents attached to the thiophene ring.


Chemical Reactions Analysis

The reactivity of thiophene derivatives can be influenced by the nature of the sulfur reagent . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of β-aminoketones, secondary aminopropanols, and oximes from 2-aminothiophene series, including derivatives of tetrahydrobenzo[b]thiophenes, showcases the compound's utility in creating molecules with potential antioxidant activity and effects on blood coagulation (Gevorgyan et al., 2019).

Applications as Disperse Dyes

  • The compound's derivatives have been used to synthesize azo dyes, indicating its application in materials science for coloring textiles with good coloration and fastness properties (Sabnis & Rangnekar, 1989).

Antimicrobial and Antioxidant Properties

  • Synthesis of lignan conjugates and their antimicrobial and antioxidant studies show that derivatives of tetrahydrobenzo[b]thiophenes possess significant biological activities, highlighting their pharmaceutical applications (Raghavendra et al., 2016).

Heterocyclic Chemistry Applications

  • The compound is a key intermediate in the synthesis of various heterocycles, demonstrating its importance in developing novel pharmaceutical agents and other functional materials (Shipilovskikh et al., 2009).

Anti-inflammatory and Anticancer Potential

  • Research on thienopyrimidine derivatives derived from similar tetrahydrobenzo[b]thiophene compounds indicates their potential in treating inflammation and cancer, pointing to the compound's relevance in drug discovery and medicinal chemistry (El-kerdawy et al., 1996).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary greatly depending on their structure and the biological target they interact with. For example, some thiophene derivatives are known to exhibit antimicrobial activity .

Future Directions

Thiophene derivatives continue to be an area of active research due to their wide range of biological activities. Future research may focus on the synthesis of new thiophene derivatives with improved properties and activities .

Properties

IUPAC Name

ethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-3-28-22(27)18-14-9-5-7-11-16(14)30-21(18)24-20(26)17-12(2)29-25-19(17)13-8-4-6-10-15(13)23/h4,6,8,10H,3,5,7,9,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNFQECALWDBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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